molecular formula C38H53N4O7P B15339245 DBCO-PEG3-Phosphoramidite

DBCO-PEG3-Phosphoramidite

Cat. No.: B15339245
M. Wt: 708.8 g/mol
InChI Key: AZZYBGFXRGQDBX-UHFFFAOYSA-N
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Description

DBCO-PEG3-Phosphoramidite is a compound that combines dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and phosphoramidite. This compound is primarily used in DNA synthesis and labeling through click chemistry reactions. The DBCO group provides high reactivity, enabling efficient click chemistry reactions with azide-tagged molecules without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-Phosphoramidite involves the conjugation of DBCO with PEG and phosphoramidite. The DBCO group is known for its high reactivity towards azides, making it suitable for copper-free click chemistry reactions. The PEG chain enhances the solubility and stability of the compound in biological systems .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated DNA synthesizers. The process includes the stepwise addition of nucleotides and the incorporation of the this compound at specific positions within the DNA sequence .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG3-Phosphoramidite primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The common reagents used in reactions with this compound include azide-tagged molecules. The reactions are typically carried out in aqueous buffers or organic solvents, depending on the solubility of the substrate molecules .

Major Products Formed

The major products formed from reactions involving this compound are conjugates of the DBCO group with azide-tagged molecules. These conjugates are used in various applications, including bioconjugation and labeling .

Mechanism of Action

The mechanism of action of DBCO-PEG3-Phosphoramidite involves the high reactivity of the DBCO group towards azides. This reactivity enables the formation of stable triazole linkages through SPAAC reactions. The PEG chain enhances the solubility and stability of the compound, while the phosphoramidite group facilitates its incorporation into DNA sequences .

Properties

Molecular Formula

C38H53N4O7P

Molecular Weight

708.8 g/mol

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethyl]-6-oxohexanamide

InChI

InChI=1S/C38H53N4O7P/c1-31(2)42(32(3)4)50(48-22-11-20-39)49-29-28-47-27-26-46-25-24-45-23-21-40-37(43)16-9-10-17-38(44)41-30-35-14-6-5-12-33(35)18-19-34-13-7-8-15-36(34)41/h5-8,12-15,31-32H,9-11,16-17,21-30H2,1-4H3,(H,40,43)

InChI Key

AZZYBGFXRGQDBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCNC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

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